|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-]>CC(O)=O.[Fe]>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:11])[N:3]=1
|
|
Name
|
|
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Quantity
|
9.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 h at 100° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to r.t.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filtercake is thoroughly washed with AcOH
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water (100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered from the formed precipitate
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted with CHCl3 (10×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from heptane-CHCl3
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |